molecular formula C12H15N3O4S2 B512611 6-(Benzo[1,2,5]thiadiazole-4-sulfonylamino)-hexanoic acid CAS No. 313223-80-2

6-(Benzo[1,2,5]thiadiazole-4-sulfonylamino)-hexanoic acid

Cat. No.: B512611
CAS No.: 313223-80-2
M. Wt: 329.4g/mol
InChI Key: HMCHKCDZWRKSOA-UHFFFAOYSA-N
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Description

6-(Benzo[1,2,5]thiadiazole-4-sulfonylamino)-hexanoic acid is a compound that features a benzo[1,2,5]thiadiazole moiety, which is known for its diverse applications in various fields of science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Benzo[1,2,5]thiadiazole-4-sulfonylamino)-hexanoic acid typically involves the reaction of benzo[1,2,5]thiadiazole-4-sulfonyl chloride with hexanoic acid in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to increase yield and purity, as well as implementing cost-effective purification methods.

Chemical Reactions Analysis

Types of Reactions

6-(Benzo[1,2,5]thiadiazole-4-sulfonylamino)-hexanoic acid can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups in the benzo[1,2,5]thiadiazole moiety can be reduced to amines.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of nitro groups can produce amines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Benzo[1,2,5]thiadiazole-4-sulfonylamino)-hexanoic acid is unique due to its combination of the benzo[1,2,5]thiadiazole moiety with a hexanoic acid chain, which imparts specific properties that are useful in various applications

Properties

IUPAC Name

6-(2,1,3-benzothiadiazol-4-ylsulfonylamino)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O4S2/c16-11(17)7-2-1-3-8-13-21(18,19)10-6-4-5-9-12(10)15-20-14-9/h4-6,13H,1-3,7-8H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMCHKCDZWRKSOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C(=C1)S(=O)(=O)NCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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